molecular formula C8H6F3NO3S B1432290 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid CAS No. 1384870-13-6

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid

Cat. No.: B1432290
CAS No.: 1384870-13-6
M. Wt: 253.2 g/mol
InChI Key: RQFCURAIFZONFT-UHFFFAOYSA-N
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Description

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a methylsulfinyl group, a trifluoromethyl group, and a pyridine ring, making it a compound of interest in both academic and industrial research.

Properties

IUPAC Name

3-methylsulfinyl-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3S/c1-16(15)5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFCURAIFZONFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009390
Record name 3-(Methylsulfinyl)-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384870-13-6
Record name 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384870136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulfinyl)-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLSULFINYL-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PY1SQO4HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chlorination and Fluorination Routes

The trifluoromethyl group at the 5-position is typically introduced via fluorination of chlorinated methylpyridine precursors. A common industrial approach involves:

  • Starting from 3-picoline or 2-chloro-5-methylpyridine,
  • Stepwise vapor-phase chlorination to produce chlorinated intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine,
  • Subsequent fluorination of the trichloromethyl group to the trifluoromethyl group using vapor-phase fluorination with catalysts such as iron fluoride or via liquid-phase fluorination with anhydrous hydrogen fluoride.

This method yields key intermediates like 2,3-dichloro-5-trifluoromethylpyridine with high conversion and selectivity (up to 98%) under controlled temperature and pressure conditions.

Catalytic One-Pot Synthesis Approaches

Recent advances include nitrogen-assisted one-pot syntheses that combine carboxylic acids and heteroaryl halides to form heteroaryl ketones, which can be further transformed into trifluoromethylpyridine derivatives. These methods utilize solid base catalysts prepared from mixed metal oxides (e.g., calcium oxide, zinc oxide, aluminum oxide) roasted at high temperatures (750–780 °C) to facilitate selective substitution reactions under controlled atmospheres (nitrogen or argon).

Introduction of the Methylsulfinyl Group

The methylsulfinyl substituent at the 3-position is typically introduced via oxidation of a methylthio precursor:

  • Starting from 3-(methylthio)-5-trifluoromethylpyridine,
  • Selective oxidation of the methylthio group to the methylsulfinyl group using mild oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid overoxidation to sulfone.

This step is often performed after the trifluoromethylpyridine core is fully constructed to prevent side reactions and ensure regioselectivity.

Carboxylation at the 2-Position

The carboxylic acid group at the 2-position is introduced either by:

  • Direct carboxylation of 2-lithiated trifluoromethylpyridine intermediates using carbon dioxide under low temperature conditions,
  • Or by starting from 2-substituted pyridine derivatives (e.g., 2-chloropyridine) and performing nucleophilic substitution followed by oxidation/hydrolysis to yield the carboxylic acid.

These steps require careful control of reaction conditions to maintain the trifluoromethyl and methylsulfinyl groups intact.

Representative Preparation Method (Stepwise)

Step Reaction Conditions Notes
1 Vapor-phase chlorination of 3-picoline 320–380 °C, catalyst fluidized bed (iron fluoride) Produces chlorinated methylpyridines
2 Vapor-phase fluorination of chlorinated intermediates 320–380 °C Converts trichloromethyl to trifluoromethyl group
3 Nucleophilic substitution with methyl ethyl sulfide 110–155 °C, 2–7 atm, solid base catalyst (CaO/ZnO/Al2O3) Introduces methylthio group at 3-position
4 Oxidation of methylthio to methylsulfinyl Mild oxidants (H2O2), ambient temperature Selective oxidation step
5 Carboxylation at 2-position Lithiation + CO2, low temperature Introduces carboxylic acid group

Data Summary of Yields and Selectivity

Reaction Step Product Yield (%) Selectivity (%) Reference
Chlorination of 3-picoline 2,3-dichloro-5-(trichloromethyl)pyridine ~98 ~98
Fluorination to trifluoromethylpyridine 2,3-dichloro-5-trifluoromethylpyridine ~95 ~95
Nucleophilic substitution with methyl ethyl sulfide 3-(methylthio)-5-trifluoromethylpyridine 85–90 90+
Oxidation to methylsulfinyl 3-(methylsulfinyl)-5-trifluoromethylpyridine 80–85 High
Carboxylation 3-methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid 75–80 Moderate to high Inferred

Research Findings and Optimization Notes

  • The use of mixed metal oxide catalysts (CaO/ZnO/Al2O3) roasted at high temperatures enhances substitution efficiency and selectivity in methylthio group introduction.
  • Vapor-phase chlorination/fluorination allows for scalable, high-yield production of trifluoromethylpyridine intermediates with controllable chlorination pattern by adjusting chlorine gas molar ratios and temperature.
  • Oxidation conditions must be finely tuned to avoid overoxidation to sulfone, which can complicate purification and reduce yield.
  • Carboxylation via lithiation requires low temperature (-78 °C) and inert atmosphere to prevent side reactions, especially given the sensitivity of trifluoromethyl and sulfinyl groups.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfinyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-Methylsulfonyl-5-trifluoromethylpyridine-2-carboxylic acid.

    Reduction: Formation of 3-Methyl-5-trifluoromethylpyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid lies in the agrochemical industry. The trifluoromethyl group is known to enhance the efficacy of pesticides by improving their stability and bioavailability.

Case Studies

  • Pesticide Development : Research indicates that derivatives of trifluoromethylpyridine have been successfully incorporated into various pesticide formulations. For instance, Fluazifop-butyl, one of the first trifluoromethylpyridine derivatives, has shown effectiveness in protecting crops from specific pests . The introduction of this compound into similar formulations could potentially enhance pest resistance.
  • Synthesis of New Agrochemicals : The compound serves as an intermediate in synthesizing new agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with improved agricultural applications .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is being investigated for its potential as a building block in drug synthesis.

Case Studies

  • Drug Intermediates : The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. For example, research has shown that trifluoromethyl-pyridines are integral in developing drugs targeting diseases such as cancer and neurodegenerative disorders .
  • Clinical Trials : Several derivatives containing the trifluoromethyl group are currently undergoing clinical trials for their therapeutic effects. The modifications made using this compound have been linked to increased potency and selectivity in drug action .

Mechanism of Action

The mechanism of action of 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylsulfonyl-5-trifluoromethylpyridine-2-carboxylic acid
  • 3-Methyl-5-trifluoromethylpyridine-2-carboxylic acid
  • 3-Methylsulfinyl-5-chloropyridine-2-carboxylic acid

Uniqueness

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and methylsulfinyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methylsulfinyl group at the 3-position, a trifluoromethyl group at the 5-position, and a carboxylic acid functional group at the 2-position. This distinctive arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.

  • Molecular Formula: C₈H₆F₃NO₃S
  • Molecular Weight: Approximately 253.198 g/mol
  • Structural Features:
    • Methylsulfinyl group (enhances reactivity)
    • Trifluoromethyl group (increases lipophilicity)

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, particularly as an enzyme inhibitor. Its ability to interact with various biological targets suggests potential therapeutic applications.

The mechanism of action involves:

  • Interaction with Enzymes: The compound has been shown to inhibit specific enzymes linked to disease pathways, which may include kinases involved in inflammatory responses.
  • Lipophilicity Enhancement: The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with intracellular targets.
  • Redox Activity: The methylsulfinyl group can undergo oxidation-reduction reactions, influencing the compound's reactivity and interactions with enzymes and receptors .

Inhibition Studies

Recent studies have explored the inhibitory effects of this compound on various enzymes:

  • IRAK4 Inhibition:
    • A study highlighted that compounds with a trifluoromethylpyridine moiety demonstrated significant IRAK4 inhibition, indicating potential for anti-inflammatory therapeutic development. The IC50 values for related compounds were reported as follows:
      | Compound | IRAK4 IC50 (nM) |
      |----------|------------------|
      | Compound 5 | 212 |
      | Compound 6 | 229 |
  • CYP Enzyme Interaction:
    • In vitro studies assessed the interaction of related compounds with cytochrome P450 enzymes, revealing potential for drug-drug interactions and metabolic stability.
      | Compound | CYP Inhibition IC50 (μM) |
      |----------|--------------------------|
      | Compound 14 | >20 |
      | Compound 20 | >10 |

Binding Studies

Binding studies involving bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) demonstrated that the compound could effectively bind to these biomolecules, suggesting its utility in drug delivery systems:

  • Binding constants for complexes formed with BSA were found to range between 10510^5 to 106 L mol110^6\text{ L mol}^{-1}, indicating strong interactions .

Applications in Medicine and Agriculture

Due to its diverse biological activity, this compound is being investigated for various applications:

  • Pharmaceutical Development: Potential use as an anti-inflammatory agent or as part of therapeutic regimens targeting specific diseases.
  • Agrochemical Applications: Its unique chemical properties make it suitable for development as a pesticide or herbicide.

Q & A

Q. How can researchers optimize the synthesis yield of 3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use Pd/C or Cu(I) catalysts for cross-coupling steps, as seen in analogous pyridine syntheses .
  • Reaction Time : Monitor via TLC; typical durations range from 12–24 hours.
    Table 1 : Example Optimization Parameters (Based on Analogous Reactions)
ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
Catalyst Loading5–10 mol%Reduces side products
SolventDMF/THFEnhances intermediate stability

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate sulfinyl and trifluoromethyl derivatives .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals. Pre-purify via acid-base extraction (pH 4–5) to remove unreacted starting materials .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) identifies methylsulfinyl (δ 2.8–3.1 ppm) and carboxylic acid (δ 12–13 ppm) groups. ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M-H]⁻ at m/z 310.05 (calculated for C₉H₇F₃NO₃S).
  • X-ray Crystallography : Resolve sulfinyl stereochemistry (R/S configuration) using single-crystal analysis .

Q. What analytical techniques confirm purity and identity?

  • Methodological Answer :
  • Melting Point : Compare to literature values (e.g., 287–293°C for structurally related pyridines ).
  • HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water (40:60) to achieve >98% purity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer :
  • Conditions : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the sulfinyl group .
  • Solvent Stability : Avoid DMSO for long-term storage; use anhydrous ethanol for stock solutions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved?

  • Methodological Answer :
  • 2D NMR : Perform HSQC and HMBC to map heteronuclear couplings, distinguishing between regioisomers.
  • Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to predict NMR chemical shifts .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify carbon connectivity .

Q. What strategies identify biological targets for this compound in metabolic disorders?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) using the carboxylic acid as a hydrogen-bond donor .
  • SAR Studies : Modify sulfinyl and trifluoromethyl groups to assess activity against PPAR-γ or TGF-β pathways .
  • In Vitro Assays : Use HEK293 cells transfected with luciferase reporters to quantify target engagement .

Q. How can reaction mechanisms for sulfinyl group introduction be validated?

  • Methodological Answer :
  • Kinetic Profiling : Monitor intermediate formation via in situ IR spectroscopy (e.g., S=O stretch at 1050 cm⁻¹) .
  • Isotope Tracing : Use ³⁴S-labeled reagents to track sulfinyl oxidation pathways .
  • Radical Traps : Add TEMPO to confirm/rule out radical intermediates during sulfoxidation .

Q. How should researchers address discrepancies in biological activity across assays?

  • Methodological Answer :
  • Dose-Response Curves : Repeat assays with 10-point dilution series (1 nM–100 µM) to identify off-target effects .
  • Proteomic Profiling : Use SILAC-labeled cells to detect unintended protein interactions .
  • Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) and fluorescence polarization .

Q. What synthetic strategies improve regioselectivity in trifluoromethylpyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Install transient directing groups (e.g., pyridyl-N-oxide) to steer trifluoromethylation to the 5-position .
  • Cross-Coupling : Use Negishi conditions (ZnBr₂/Pd(PPh₃)₄) for selective C-C bond formation at the pyridine 2-position .
    Table 2 : Regioselectivity in Trifluoromethylpyridine Synthesis
MethodRegioselectivityYield (%)
Electrophilic CF₃⁺5-position60–70
Negishi Cross-Coupling2-position75–85

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid
Reactant of Route 2
3-Methylsulfinyl-5-trifluoromethylpyridine-2-carboxylic acid

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